BR-Coeleneterazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22BrN3O4 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(2S,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26-/m0/s1 |
InChI Key |
UCEOLAINXJPTDK-NVQXNPDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Origin of Product |
United States |
Mechanistic Investigations of Chemiluminescence and Bioluminescence in Brominated Coelenterazine Analogs
Fundamental Light-Emitting Mechanisms of Coelenterazine (B1669285) Derivatives
The light emission associated with coelenterazine and its derivatives arises from a chemiluminescent reaction that can be either enzyme-catalyzed (bioluminescence) or occur spontaneously under specific chemical conditions. The core mechanism involves the oxidation of the coelenterazine molecule, ultimately leading to the formation of an excited-state product that relaxes to its ground state by emitting light.
Oxidative Decarboxylation Pathway
The primary pathway for coelenterazine-mediated light emission is an oxidative decarboxylation reaction researchgate.netresearchgate.netmdpi.comrsc.orgscispace.com. In this process, coelenterazine reacts with molecular oxygen, often facilitated by a luciferase enzyme in biological systems, or through autoxidation in non-enzymatic settings researchgate.netmdpi.comrsc.orgscispace.com. This reaction sequence cleaves the coelenterazine molecule, releasing carbon dioxide (CO₂) and transforming it into coelenteramide (B1206865) researchgate.netmdpi.comrsc.orgscispace.combiorxiv.org. Crucially, the energy released during this oxidative decarboxylation is channeled into exciting a product molecule researchgate.netrsc.orgebi.ac.uk.
Role of the Dioxetanone Intermediate in Light Production
A critical step in the coelenterazine luminescence cascade is the transient formation of a high-energy cyclic intermediate, specifically a dioxetanone researchgate.netmdpi.comrsc.orgscispace.combiorxiv.orgebi.ac.ukups-tlse.fr. Following the initial oxygen addition to the coelenterazine core, an intramolecular nucleophilic attack occurs, cyclizing the molecule into this strained four-membered ring structure mdpi.comrsc.orgscispace.combiorxiv.orgups-tlse.fr. The subsequent spontaneous decomposition of this dioxetanone intermediate, accompanied by the release of CO₂, is the pivotal event that generates the electronically excited state responsible for light emission researchgate.netresearchgate.netmdpi.comrsc.orgscispace.combiorxiv.orgebi.ac.uknih.gov.
Formation and Decay of Excited-State Coelenteramide Oxyluciferin
The direct consequence of the dioxetanone's decomposition is the generation of an excited-state species, commonly referred to as coelenteramide oxyluciferin or an excited-state aminopyrazine product researchgate.netresearchgate.netmdpi.comrsc.orgbiorxiv.orgebi.ac.ukups-tlse.fr. This highly energetic molecule is in a state that allows it to readily transition to its lower-energy ground state. As it undergoes this relaxation, the excess energy is dissipated in the form of a photon. The emitted light is typically observed in the blue region of the visible spectrum, with emission maxima reported between 454 nm and 493 nm, depending on the specific enzyme or environmental conditions rsc.orgscispace.comnih.govbiotium.com.
Influence of Bromination on Photophysical Processes
The introduction of heavy atoms, such as bromine, into organic molecules can significantly alter their photophysical properties by influencing spin-orbit coupling. For coelenterazine derivatives, bromination, as seen in BR-Coeleneterazine, has a pronounced effect on the efficiency of intersystem crossing (ISC) and the subsequent generation of triplet excited states.
Heavy-Atom Effect and Enhanced Intersystem Crossing (ISC)
The presence of bromine atoms in molecules like this compound is known to induce the "heavy-atom effect" researchgate.netmdpi.commdpi.comresearchgate.netacs.org. This phenomenon arises from the increased spin-orbit coupling caused by the heavy nucleus of bromine. Enhanced spin-orbit coupling facilitates the transition of excited electrons from a singlet state to a triplet state, a process known as intersystem crossing (ISC) researchgate.netmdpi.commdpi.comresearchgate.netacs.org. This increased efficiency of ISC often leads to a reduction in fluorescence quantum yield, as more energy is channeled into non-emissive triplet pathways researchgate.netmdpi.commdpi.com.
Generation of Triplet Excited States in Brominated Analogs
As a direct consequence of the enhanced ISC, brominated coelenterazine analogs, including this compound, exhibit a greater propensity to populate triplet excited states compared to their non-brominated counterparts researchgate.netmdpi.comresearchgate.net. This characteristic is of particular interest for applications that leverage triplet states, such as photodynamic therapy (PDT). In PDT, triplet excited states can transfer their energy to molecular oxygen, generating highly cytotoxic singlet oxygen species, which are effective in destroying cancer cells researchgate.netmdpi.com. The ability of brominated analogs to efficiently generate these triplet states makes them candidates for light-free therapeutic strategies activated by endogenous cellular markers mdpi.com.
Table 1: Fluorescence Quantum Yields (QY) of Halogenated Coelenteramide Analogs in Aqueous Solution
| Halogenation | Fluorescence Quantum Yield (QY) |
| Bromine (Br) | 8% |
| Chlorine (Cl) | 23% |
| Fluorine (F) | 26% |
Data adapted from studies on halogenated coelenteramide analogs, illustrating the trend related to the heavy-atom effect researchgate.netmdpi.com.
Synthetic Methodologies and Derivatization Strategies for Brominated Coelenterazine Analogs
Historical and Current Approaches to Coelenterazine (B1669285) Synthesis
The synthesis of the core imidazopyrazinone structure of coelenterazine has progressed significantly from early, low-yield methods to more sophisticated and efficient strategies.
The fundamental approach to constructing coelenterazine involves the coupling of two key segments: a substituted 2-aminopyrazine (B29847) and a second component that forms the remainder of the imidazopyrazinone ring.
Modern synthetic routes have largely shifted to using palladium-catalyzed cross-coupling reactions to build the crucial aminopyrazine intermediate with greater efficiency and versatility. illinois.edu Reactions such as the Suzuki-Miyaura and Stille couplings are employed to attach aryl groups to a pyrazine (B50134) core. illinois.eduresearchgate.net For example, a key intermediate, an amino(aryl)pyrazine, can be prepared in high yields by using the Suzuki-Miyaura reaction. researchgate.net
Once the appropriately substituted 2-aminopyrazine intermediate is synthesized, the final and critical step is the condensation reaction to form the imidazopyrazinone core. researchgate.net This is typically achieved by reacting the aminopyrazine with a keto-acetal or keto-aldehyde segment, which cyclizes to yield the final coelenterazine analog. researchgate.net
Significant advancements have been made to overcome the low yields and limited substituent possibilities of early synthetic routes. A major improvement was the use of keto-acetal segments instead of keto-aldehydes for the final condensation step. researchgate.net This change resulted in much higher yields for the formation of the imidazopyrazinone heterocycle. researchgate.net
| Method | Key Features | Reported Yield |
| Classical Synthesis | Condensation of 2-aminopyrazine with a glyoxal. | < 10% |
| Modern Palladium Coupling | Use of Suzuki, Stille, or Negishi cross-couplings to build the aminopyrazine intermediate. | High yields for intermediate steps (e.g., 92% for a Suzuki coupling step). illinois.edu |
| Improved Condensation | Use of keto-acetals instead of keto-aldehydes for final ring formation. | "Much higher yields" for the final cyclization step. researchgate.net |
| Optimized Multi-step | Three-step route from 2-amino-3,5-dibromopyrazine. | 48% overall yield. researchgate.net |
Design and Synthesis of Halogenated Coelenterazine Analogs
The introduction of halogens, particularly bromine, onto the coelenterazine structure is a key strategy for modifying its chemical and photophysical properties.
Halogens are typically introduced onto the pyrazine or associated aryl rings of the coelenterazine precursors. A common method for bromination is the use of N-bromosuccinimide (NBS) in a suitable solvent like ethanol. nih.gov This reagent allows for the direct bromination of the aminopyrazine core. nih.govmdpi.com
The synthesis of fluorinated analogs often begins with halogenated starting materials. For example, a fluorinated coelenteramine analog can be prepared via a Suzuki-Miyaura cross-coupling reaction between 5-bromopyrazin-2-amine and a corresponding fluorinated organoborane. mdpi.com This fluorinated coelenteramine then serves as the precursor for the final condensation step to create the fluorinated coelenterazine. mdpi.com Similarly, chlorine can be incorporated by starting with chlorinated precursors or through specific chlorination reactions. The para-substitution of the aminopyrazine core with a chlorophenyl moiety has been explored in structure-activity relationship studies. nih.gov
Chemical engineering of coelenterazine analogs primarily focuses on modifying the functional groups at the C-2, C-5, C-6, and C-8 positions of the imidazopyrazinone backbone. mdpi.com The core heterocycle itself is generally not modified, as it serves as the essential scaffold for the oxidative reaction that produces light. mdpi.com These modifications are undertaken to improve optical properties, such as shifting the emission wavelength or increasing quantum yield. mdpi.comscispace.com
| Position | Type of Modification | Purpose |
| C-2 | Functional group alteration (e.g., fluorine substitution). nih.gov | Tune electronic properties and reactivity. |
| C-5 | Aryl group introduction via cross-coupling. researchgate.net | Modify steric and electronic environment. |
| C-6 | Attachment of various aryl groups or π-electron systems. mdpi.comnih.gov | Often results in blue-shifted or red-shifted bioluminescence. mdpi.comrsc.org |
| C-8 | Direct attachment of aryl moieties. rsc.org | Can provide significant red-shifts in emission. rsc.org |
Strategic and regioselective synthesis is key to accessing these specific analogs. For instance, a series of analogs where functional groups at the C-2, C-6, and C-8 positions were systematically modified has been reported to investigate their specificity for different luciferases. mdpi.com The choice of cross-coupling reaction and the specific halogenation pattern of the starting pyrazine (e.g., 3,5-dibromo-2-aminopyrazine) allows for controlled, stepwise functionalization of these key positions. researchgate.net
The synthesis of specific brominated derivatives, which may be metabolic products or synthetic precursors of coelenterazine, has been thoroughly explored.
Brominated Coelenteramide (B1206865) (Br-Clmd): Coelenteramides are the products of the light-emitting reaction. A synthetic brominated coelenteramide (Br-Clmd) was synthesized via the N-acetylation of a brominated coelenteramine (Br-Clm) precursor. nih.gov Using pyridine (B92270) as a base in this reaction is crucial to prevent the formation of undesired disubstituted byproducts. nih.gov
Brominated Coelenteramine (Br-Clm) Analogs: Coelenteramines are key intermediates in the synthesis of coelenterazines. nih.gov The synthesis of a series of brominated coelenteramine analogs often starts with commercially available bromopyrazin-2-amine. nih.gov This starting material can be further functionalized. For example, reaction with N-bromosuccinimide can yield a homo-dihalogenated product. nih.gov Alternatively, Suzuki-Miyaura cross-coupling reactions can be used to attach various boronic acids to the brominated pyrazine core, using catalysts like bis(triphenylphosphine)palladium (B8599230) (II) dichloride. nih.gov This modular approach allows for the thorough exploration of the chemical space by creating a library of variously substituted brominated coelenteramines. nih.gov
Structure-Activity Relationship Studies in Brominated Analogs
The introduction of bromine atoms into the coelenterazine scaffold serves as a pivotal strategy for modulating its chemical and physical properties. Structure-activity relationship (SAR) studies on these brominated analogs have provided significant insights into how specific structural modifications influence their luminescent output and biological functions. These investigations are crucial for the rational design of new coelenterazine derivatives with enhanced and tailored properties for various applications, from bioassays to potential therapeutics.
Correlation of Structural Features with Luminescent and Biological Activity
The core imidazopyrazinone structure of coelenterazine is the primary contributor to its luminescent capabilities, but substitutions at various positions significantly alter the emission characteristics and biological effects. nih.govresearchgate.net In brominated analogs, a clear correlation exists between the placement and number of bromine atoms and the resulting photo-physical and biological outcomes.
Luminescent Activity:
Research into a novel dibrominated coelenterazine analog, Br2-Cla, revealed that bromination of the imidazopyrazinone scaffold is a viable strategy for creating derivatives with enhanced luminescent properties. nih.govresearchgate.netnih.gov In aprotic media such as DMSO and DMF, this dibrominated analog consistently demonstrated superior luminescence, characterized by a greater total light output and a significantly longer emission lifetime compared to native coelenterazine (Clz), Cypridina luciferin (B1168401) (CypLuc), and the commercial analog Coelenterazine 400a (Clz400a). nih.govresearchgate.net
A key finding is the red-shifted emission of the dibrominated analog. While typical coelenterazine compounds emit blue light, Br2-Cla produces a yellow light emission at approximately 580 nm. nih.govsemanticscholar.org Furthermore, this analog shows enhanced chemiluminescence in aqueous solutions when triggered by the superoxide (B77818) anion, suggesting its potential as a basis for developing optimized probes for detecting reactive oxygen species. nih.govnih.gov
| Compound | Relative Light Output (vs. Clz) | Emission Wavelength (approx.) | Key Feature |
|---|---|---|---|
| Coelenterazine (Clz) | Standard | ~450-490 nm (Blue) | Native Substrate |
| Br2-Cla (Dibrominated) | Superior | ~580 nm (Yellow) | Enhanced light output and lifetime; Red-shifted emission. nih.gov |
| Coelenterazine 400a (Clz400a) | Comparable to Br2-Cla | ~400 nm (Blue) | Used for BRET applications. nih.gov |
| Coelenterazine-e (Clz-e) | Brighter than Br2-Cla | Not Specified | Enhanced emission commercial analog. nih.gov |
| Cypridina Luciferin (CypLuc) | Lower than Br2-Cla in DMSO | Not Specified | Natural imidazopyrazinone. nih.gov |
Biological Activity:
SAR studies have also illuminated the structural requirements for the anticancer activity observed in some brominated coelenterazine derivatives. Research on brominated coelenteramines, which are both metabolic products and synthetic precursors of coelenterazine, identified the 4-bromophenyl moiety as a critical feature for anticancer activity. mdpi.comnih.gov The data suggests a high degree of structural specificity, as even minor changes can significantly impact cytotoxicity. mdpi.comnih.gov For instance, it was found that brominated coelenterazines and their related coelenteramines exhibit distinct behaviors and potencies, indicating they likely operate through independent mechanisms of action despite their structural similarities. mdpi.comnih.gov
Importance of Bromine Substitution for Specific Effects
The substitution of hydrogen with bromine is not merely an arbitrary modification; the unique properties of the bromine atom are directly responsible for the enhanced effects observed in these analogs.
Enhanced Intersystem Crossing and Cytotoxicity:
The anticancer effects of brominated coelenterazine analogs are attributed to the "heavy-atom effect" of bromine. nih.govmdpi.com This quantum mechanical phenomenon promotes intersystem crossing, increasing the probability of the molecule entering an excited triplet state upon chemiexcitation, rather than the typical singlet state that leads to light emission. nih.gov These excited triplet-state molecules can then react with molecular oxygen (O₂) to generate highly cytotoxic singlet oxygen (¹O₂), a reactive oxygen species capable of inducing cell death. nih.govmdpi.com This mechanism effectively turns the brominated analog into a self-activating agent for photodynamic-like therapy, triggered by superoxide anions which are often overproduced in cancer cells. nih.gov A specific analog, Br-Clz, has demonstrated cytotoxicity against various cancer cell lines, including prostate, breast, and lung, while showing no toxicity to normal breast cell lines. nih.govmdpi.com
The critical role of bromine is underscored by studies where it was replaced by chlorine. In these experiments, the resulting chloro-analog (Br-Clm-3) showed a significant decrease in toxicity compared to its brominated counterpart (Br-Clm), directly pointing to the importance of the specific halogen in the molecule's anticancer profile. nih.gov
Modulation of Luminescence:
Enzymatic Interactions and Bioluminescent Systems Utilizing Brominated Coelenterazine Analogs
Substrate Recognition and Catalysis by Marine Luciferases
Brominated coelenterazine (B1669285) analogs are recognized and processed by several key marine luciferases, influencing the efficiency and characteristics of light emission.
Interactions with Renilla Luciferase (RLuc) and its Variants (e.g., RLuc8)
Renilla luciferase (RLuc) is a well-studied enzyme that utilizes coelenterazine as a substrate. Research indicates that certain brominated coelenterazine analogs can be substrates for RLuc, although their specific interaction kinetics and efficiency can vary. Some studies suggest that while native coelenterazine is a common substrate, modified analogs might exhibit different affinities or turnover rates. For instance, modifications at the C-6 position of coelenterazine analogs have been shown to affect their interaction with RLuc, with some leading to blue-shifted emission peaks around 400 nm mdpi.com. While direct data for "BR-Coeleneterazine" with RLuc is limited in the provided search results, general brominated coelenterazine analogs have been investigated for their use with RLuc researchgate.netresearchgate.net.
Activity with Gaussia Luciferase (GLuc), Oplophorus Luciferase (OLuc), and NanoLuc
Gaussia Luciferase (GLuc): Gaussia luciferase (GLuc) is known for its high brightness and fast kinetics, utilizing coelenterazine as a substrate mdpi.comthermofisher.cntargetingsystems.net. Research indicates that monovalent anions, such as chloride (Cl⁻) and bromide (Br⁻), can increase GLuc's luminescence activity nih.gov. This suggests that brominated coelenterazine analogs might be compatible with GLuc, potentially influencing its luminescence output.
Oplophorus Luciferase (OLuc): Oplophorus luciferase (OLuc) catalyzes the oxidation of coelenterazine, producing light with a maximum intensity at 462 nm nih.gov. Studies on coelenterazine analogs have shown that modifications at the C-8 position can lead to more efficient luminescence with Oplophorus luciferase compared to Renilla luciferase scispace.com. This suggests that brominated analogs could potentially interact effectively with OLuc.
NanoLuc: NanoLuc (NLuc) is a highly engineered luciferase derived from Oplophorus luciferase, known for its small size, high brightness, and glow-type luminescence rsc.orgnih.govpromega.comeur.nl. NLuc typically utilizes a novel coelenterazine analog, furimazine (FMZ), but can also react with native coelenterazine and other analogs eur.nlresearchgate.netbiorxiv.org. While specific data for "this compound" with NanoLuc is not explicitly detailed, the general trend of engineered luciferases adapting to various coelenterazine derivatives indicates potential compatibility.
Activation of Photoproteins (e.g., Apoaequorin)
Apoaequorin, a calcium-binding protein, requires coelenterazine to become functional aequorin, which then emits blue light (465 nm) upon binding calcium ions wikipedia.orgnih.govalzdiscovery.orgalzdiscovery.org. Coelenterazine is the essential prosthetic group for aequorin's bioluminescent activity wikipedia.org. While studies specifically detailing the interaction of brominated coelenterazine analogs with apoaequorin are not extensively covered in the provided results, the general mechanism relies on the coelenterazine structure. Modifications to coelenterazine could potentially alter its binding affinity or the efficiency of light emission when complexed with apoaequorin.
Modulation of Enzymatic Kinetics and Luminescent Properties by Brominated Analogs
The introduction of bromine atoms into the coelenterazine structure can significantly alter the luminescent properties and enzymatic kinetics.
Effects on Luminescence Intensity and Emission Wavelength
Brominated coelenterazine analogs have been shown to influence luminescence intensity and emission wavelength. Some studies indicate that bromination can lead to enhanced chemiluminescence (CL) in aqueous solutions compared to native coelenterazine nih.govmdpi.commdpi.commdpi.com. For example, a dibrominated coelenterazine analog (Br₂-Cla) emitted yellow light (~580 nm), representing a significant red-shift compared to the typical blue emission of coelenterazine nih.govmdpi.com. Conversely, other halogenated coelenteramide (B1206865) analogs (including brominated ones) showed blue-shifted emission spectra in aqueous solution (~385 nm) compared to native coelenteramide (~420 nm) semanticscholar.orgnih.gov. The fluorescence quantum yield of these analogs in aqueous solution increased in the order Br < Cl < F, which is attributed to the heavy-atom effect and potential enhancement of intersystem crossing semanticscholar.orgnih.gov. The fluorescence quantum yield of the brominated analog was also found to be particularly sensitive to solvent changes, suggesting its potential as a microenvironment fluorescence probe semanticscholar.orgnih.gov.
Table 1: Luminescence Properties of Halogenated Coelenterazine Analogs
| Compound Type | Emission Wavelength (approx.) | Luminescence Intensity Change (vs. Native Coelenterazine) | Notes | Source |
| Brominated Coelenteramide Analogs | ~385 nm | Similar emission spectra, varying quantum yields | Blue-shifted compared to native coelenteramide (~420 nm); quantum yield sensitive to solvent. | semanticscholar.orgnih.gov |
| Dibrominated Coelenterazine Analog (Br₂-Cla) | ~580 nm (Yellow) | Significantly enhanced in aqueous solution | Red-shifted emission compared to typical blue emission of coelenterazine. | nih.govmdpi.com |
| Monobrominated Coelenterazine Analogs | Not specified | Significantly enhanced CL in aqueous solution | Intensities 2.13 × 10¹ to 1.11 × 10⁴ times higher in aqueous solutions at different pH conditions. | mdpi.com |
Influence on Bioluminescence Half-Life and Stability
Brominated coelenterazine analogs can also impact the stability and half-life of the bioluminescent signal. One study reported that a monobrominated coelenterazine derivative (MeOBr-Cla) showed a relevantly increased half-life of the chemiluminescent signal compared to native coelenterazine, which is beneficial for analytical signal determination mdpi.com. In aprotic solvents, dibrominated coelenterazine analogs (Br₂-Cla) exhibited brighter luminescence than some commercial analogs but possessed a lower emission lifetime in some conditions compared to coelenterazine-e, while still showing enhanced emission in aqueous solutions nih.gov. Conversely, other studies suggest that some halogenated analogs might have reduced stability in aqueous solutions compared to aprotic media mdpi.com.
Theoretical and Computational Chemistry Studies on Br Coelenterazine Analogs
Understanding the Theoretical Basis of the Heavy-Atom Effect on ISC
The heavy-atom effect, typically observed with elements like bromine, chlorine, and fluorine, plays a significant role in enhancing intersystem crossing (ISC) rates from singlet to triplet excited states nih.govmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov. This effect is attributed to increased spin-orbit coupling, which facilitates the transition between states of different spin multiplicities. For coelenterazine (B1669285) analogs, the introduction of halogens, particularly bromine, has been shown to increase ISC nih.govmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov. For example, in halogenated coelenteramide (B1206865) analogs, the quantum yield (QY) in aqueous solution increases in the order Br < Cl < F, which is correlated with the heavy-atom effect, suggesting that heavier atoms might enhance ISC nih.govmdpi.comnih.gov. This enhanced ISC can lead to fluorescence quenching, as observed in some brominated compounds where the heavy-atom effect reduces QY by promoting transitions to triplet states nih.govresearchgate.net. However, in some specific cases, such as dibrominated coelenterazine analogs, the presence of bromine atoms has been reported to lead to enhanced emission, potentially by influencing other aspects of the photophysical process or by specific structural arrangements that counteract typical quenching nih.gov. The theoretical basis for this involves understanding how the spin-orbit coupling matrix elements are modulated by the heavy atom's electronic configuration and its proximity to the excited states.
Predictive Design and Optimization of Novel Analogs
Computational chemistry provides powerful tools for the predictive design and optimization of novel coelenterazine analogs, aiming to improve their luminescent properties and biological activities.
Computational screening methods are employed to identify coelenterazine analogs with superior luminescent properties. This can involve high-throughput virtual screening of large compound libraries or detailed quantum chemical calculations on selected candidates. For instance, studies have theoretically investigated the absorption and fluorescence properties of numerous coelenterazine analogs, considering electronic, steric, and solvated effects to correlate structure with optical characteristics acs.orgresearchgate.net. While direct screening data for BR-Coelenterazine analogs specifically is not presented here, the general approach involves predicting properties like quantum yield, emission wavelength, and extinction coefficients for designed molecules before experimental synthesis. This allows for a more efficient exploration of chemical space to find compounds with desired luminescence profiles.
Understanding structure-property relationships (SPR) is fundamental to rational molecular design. Computational studies aim to predict how specific structural modifications in coelenterazine analogs influence their photophysical and chemical behavior. For example, the position and type of halogen substituents have been found to significantly impact fluorescence quantum yields and emission spectra nih.govmdpi.comnih.gov. The heavy-atom effect of bromine, for instance, can lead to enhanced intersystem crossing, potentially affecting fluorescence nih.govresearchgate.net. Theoretical calculations have also indicated that the electronic effects and conjugation within the molecule play a crucial role in determining emission wavelengths, with larger electron transfer being beneficial for red-shifted emission acs.orgresearchgate.net. Furthermore, studies on coelenterazine analogs have shown that modifications at specific positions (e.g., C-2, C-6, C-8) can alter their interaction with luciferases, influencing bioluminescence intensity and kinetics nih.govnih.gov. Predicting these relationships allows researchers to design analogs with optimized properties, such as enhanced luminescence, specific emission colors, or improved stability, for various bioassay and molecular imaging applications.
Advanced Academic Research Applications of Brominated Coelenterazine Analogs
Bioluminescence-Based Assay Development
The inherent chemiluminescence of coelenterazine (B1669285) and its analogs upon oxidation provides a sensitive and versatile platform for assay development. scispace.com Bromination of the core structure can significantly enhance the luminescent signal, offering advantages in sensitivity and dynamic range for various assay formats. researchgate.net
Reporter Gene Assays for Gene Expression and Cellular Signaling
Reporter gene assays are fundamental tools for studying gene expression and cellular signaling pathways. interchim.frnih.gov In these assays, a luciferase gene (e.g., Renilla luciferase or Gaussia luciferase) is placed under the control of a specific promoter, and its expression is quantified by the light produced upon the addition of its substrate, coelenterazine. biotium.commdpi.com
The use of brominated coelenterazine analogs can enhance the sensitivity of these assays. Research has shown that certain analogs with substituents at the C-6 position of the imidazopyrazinone core exhibit significantly higher emission intensity compared to standard substrates when used with Renilla luciferase. researchgate.net This increased brightness allows for the detection of lower levels of luciferase expression, which is particularly useful for studying weak promoters or events in cells that are difficult to transfect. researchgate.netinterchim.fr The enhanced signal-to-noise ratio provided by these brighter substrates minimizes interference from background autoluminescence, leading to more reliable and reproducible results. interchim.fr
Probes for Enzyme Activity and Other Cellular Events
The unique chemical properties of brominated coelenterazines have been exploited to create probes for specific enzymatic activities and cellular events, particularly those related to cancer biology and oxidative stress.
Recent studies have focused on the anticancer activity of brominated derivatives of coelenterazine, coelenteramide (B1206865), and coelenteramine. nih.gov A specific analog, Br-Cla, was developed and shown to exhibit superoxide-triggered singlet oxygen sensitization. nih.gov This property makes it a "self-activating" photosensitizer, where the chemiluminescent reaction is initiated by superoxide (B77818) anions, a cancer marker, leading to the generation of cytotoxic singlet oxygen without the need for an external light source. nih.gov This approach represents a novel strategy for light-free photodynamic therapy. nih.gov
The anticancer activity of these compounds has been demonstrated to be dependent on the heavy-atom effect, with cytotoxicity in cancer cell lines increasing in the order of hydroxyl < chlorine < bromine substitution. nih.gov Furthermore, brominated coelenteramines, which are metabolic products and synthetic precursors of coelenterazines, have also shown potent anticancer activity against prostate and breast cancer cell lines, highlighting the importance of the 4-bromophenyl moiety for this biological effect. mdpi.com The sensitivity of the fluorescence quantum yield of some brominated analogs to the solvent microenvironment also suggests their potential use as probes to study changes in cellular polarity. researchgate.net
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Br-Cla | Prostate (PC-3) | 24.3 | mdpi.com |
| Br-Cla | Breast (MCF-7) | 21.6 | mdpi.com |
Molecular Imaging Technologies
Molecular imaging aims to visualize cellular and molecular processes in living organisms. Brominated coelenterazine analogs contribute to this field by providing brighter signals for established techniques and enabling novel imaging strategies.
Bioluminescence Resonance Energy Transfer (BRET) Systems with Brominated Donors
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in real-time within living cells. nuvucameras.comberthold.com The system relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase, to a fluorescent acceptor protein. mdpi.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm). berthold.com
The efficiency and sensitivity of a BRET assay are highly dependent on the brightness of the donor luciferase-substrate pair. nih.gov The development of brominated coelenterazine analogs with enhanced light emission offers a direct path to improving BRET systems. researchgate.net A brighter donor provides a stronger initial signal, which can be transferred more efficiently to the acceptor, resulting in a higher BRET ratio and improved sensitivity. This is particularly advantageous for detecting weak or transient protein interactions. While various BRET platforms (BRET1, BRET2, BRET3) have been developed using different coelenterazine derivatives and luciferase-acceptor pairs, the integration of highly luminescent brominated substrates could further enhance their performance, especially for deep-tissue imaging applications where signal attenuation is a major challenge. berthold.comnih.gov
Near-Infrared Bioluminescence Imaging (NIR-BLI) Applications
A significant challenge in in vivo bioluminescence imaging is the strong absorption and scattering of blue-green light by biological tissues, which limits imaging depth and sensitivity. thno.orgnih.gov To overcome this, there is a strong research emphasis on developing probes that emit light in the near-infrared (NIR) window (650-900 nm), where tissue penetration is maximal. nih.gov
One strategy to achieve NIR emission is through energy transfer cassettes, where a standard blue-emitting luciferase-coelenterazine reaction transfers its energy to a tethered NIR fluorophore. mdpi.comresearchgate.net For example, a conjugate of coelenterazine and the cyanine-5 (Cy5) dye was created to produce NIR light via through-bond energy transfer (TBET). mdpi.comresearchgate.netresearchgate.net The application of brominated coelenterazine analogs in such systems could significantly boost the initial bioluminescent signal, leading to a more intense final NIR emission. The enhanced quantum yield associated with brominated compounds could make these NIR-BLI probes brighter and more suitable for deep-tissue imaging of molecular events in vivo. thno.orgnih.gov
Development of Caged Coelenterazine Derivatives for Activatable Probes
Activatable probes, or "caged" luciferins, are powerful tools designed to emit light only in the presence of a specific biological stimulus, such as an enzyme or a small molecule. scispace.comrsc.org This is achieved by chemically modifying the coelenterazine structure with a "caging" group that renders it non-luminescent. nih.gov The caging group is designed to be cleaved by a specific target, which restores the original coelenterazine structure and "turns on" the bioluminescent signal. scispace.comnih.gov
This strategy has been used to create probes that can detect the activity of enzymes like β-galactosidase or the presence of specific ions like copper. nih.govrsc.org The synthesis of caged bis-deoxy-coelenterazine derivatives with ester-protecting groups has been explored for their potential as extracellular pH-sensitive probes. nih.govresearchgate.net The development of caged versions of brominated coelenterazine analogs is a logical next step. Such probes would combine the "turn-on" capability of caging with the enhanced brightness of the brominated core. This would result in activatable probes with very high signal-to-background ratios, enabling highly specific and sensitive detection of analytes and enzyme activities in complex biological environments. nih.govgoogle.com
Chemiluminescent Sensing and Detection
Brominated coelenterazine analogs have been investigated for their utility as chemiluminescent probes, leveraging the inherent reactivity of the coelenterazine core with specific reactive oxygen species (ROS). The introduction of bromine atoms can modulate the electronic properties of the molecule, influencing the efficiency and characteristics of the light-emitting reaction.
Superoxide Anion-Sensitive Chemiluminescent Probes
The core structure of coelenterazine is known to react with the superoxide anion (O₂⁻) to produce light, a process that occurs without the need for a luciferase enzyme. researchgate.netnih.govnih.gov This intrinsic reactivity makes coelenterazine and its derivatives valuable tools for detecting superoxide, a key ROS involved in various physiological and pathological processes, including inflammation and cancer. researchgate.netmdpi.com Brominated analogs of coelenterazine have been developed to enhance this property, aiming for greater sensitivity and signal stability in biological environments.
Research has demonstrated that coelenterazine-dependent chemiluminescence is a sensitive and specific method for assaying superoxide. nih.gov Unlike other probes like luminol, coelenterazine's reaction is not dependent on myeloperoxidase activity, offering a more direct measurement of superoxide. nih.gov The development of new derivatives, such as the brominated analog MeOBr-Cla, has shown significant improvements for sensing applications. In aqueous solutions, MeOBr-Cla exhibits a substantially enhanced light emission intensity—ranging from 21 to 11,000 times higher than native coelenterazine depending on pH—and a longer signal half-life. mdpi.com This enhanced performance makes such brominated probes highly promising for the dynamic sensing of superoxide in biological systems. mdpi.com
| Compound | Key Advantage | Magnitude of Enhancement (Light Intensity) | Additional Properties |
|---|---|---|---|
| MeOBr-Cla | Enhanced light emission in aqueous solution | 2.13 x 10¹ to 1.11 x 10⁴ times higher than native Clz | Longer signal half-life, pH-responsive chemiluminescence |
| Native Coelenterazine (Clz) | Baseline superoxide probe | N/A (Reference) | Lower emission in aqueous solutions |
Detection of Other Reactive Oxygen Species (ROS) and Peroxynitrite
While highly sensitive to superoxide, the coelenterazine scaffold is not exclusively reactive with it. Studies have shown that coelenterazine can also react with peroxynitrite (ONOO⁻), another potent reactive species, to generate a chemiluminescent signal. nih.govmedchemexpress.combiotium.combiotium.com This broader reactivity is an important consideration when using these probes in complex biological systems where multiple ROS and reactive nitrogen species (RNS) may be present. nih.gov
However, in specific experimental contexts, the signal from superoxide appears to be dominant. For instance, in studies using HeLa cells, the chemiluminescent signal was primarily attributed to the reaction with superoxide produced during cellular respiration, with scavengers of peroxynitrite having little effect on the light output. nih.gov While new coelenterazine analogs have been developed with stronger chemiluminescence signals, their specific reactivity profiles toward a wide range of oxidants have not always been studied in detail. nih.gov Therefore, while brominated coelenterazines are powerful tools for superoxide detection, careful experimental design and the use of specific scavengers are necessary to differentiate the signal from peroxynitrite and other potential reactants.
Exploitation in Light-Free Photodynamic Sensitization
A novel and advanced application of brominated coelenterazine analogs is their use as self-activating photosensitizers for light-free photodynamic therapy (PDT). nih.govsciforum.net This approach aims to overcome the primary limitation of conventional PDT—its dependence on an external light source, which restricts treatment to superficial or easily accessible tumors. nih.govnih.gov
Mechanism of Tumor-Selective Singlet Oxygen Generation via Chemiexcitation
The mechanism is based on a chemiluminescent reaction that is selectively triggered within the tumor microenvironment. Cancer cells often exhibit elevated levels of superoxide anion as a byproduct of their dysregulated metabolism. researchgate.netcore.ac.uk Brominated coelenterazine analogs are designed to use this specific cancer marker as a trigger. nih.govnih.gov
The process unfolds as follows:
Triggering: The brominated coelenterazine analog reacts with the overexpressed superoxide anion in cancer cells. nih.govresearchgate.net
Chemiexcitation: This reaction leads to the formation of an unstable dioxetanone intermediate, which decomposes and releases energy, creating an electronically excited coelenteramide product. nih.gov
The Heavy-Atom Effect: The presence of the bromine atom (a "heavy atom") is critical. It significantly enhances the probability of the excited molecule transitioning from a singlet excited state (S₁) to a more stable, longer-lived triplet excited state (T₁), a process known as intersystem crossing (ISC). nih.gov
Singlet Oxygen Generation: This triplet-state molecule has sufficient energy to transfer to ground-state molecular oxygen (³O₂), converting it into highly cytotoxic singlet oxygen (¹O₂). nih.govresearchgate.net
Tumor Cell Death: The generated singlet oxygen induces oxidative damage within the cancer cell, leading to apoptosis and selective tumor destruction without the need for external light. nih.govnih.gov
This entire cascade represents a "superoxide anion → singlet oxygen exchange," effectively converting a cancer marker into a therapeutic agent. nih.gov
Development of Self-Activating Photosensitizers
Researchers have synthesized and studied several brominated coelenterazine derivatives as potential self-activating photosensitizers. nih.gov The initial compound, Br-Cla, served as a proof-of-concept, demonstrating superoxide-triggered singlet oxygen sensitization in solution. mdpi.com Subsequent research led to the synthesis of other derivatives, including Clz-1, Clz-2, and Clz-3, in an effort to optimize the anticancer activity. nih.govnih.gov
The development strategy focuses on applying the heavy-atom effect to the coelenterazine structure. By incorporating bromine, these novel compounds are engineered to directly generate triplet excited states via the superoxide-triggered chemiluminescent reaction. nih.gov These molecules act as single-component systems, functioning as both the excitation source and the photosensitizer, which simplifies delivery compared to multi-component systems. researchgate.netnih.gov These compounds are considered prototypical single-molecule photosensitizers capable of a self-activating, intracellular photodynamic effect. nih.gov
Investigation of Cellular Selectivity and Mode of Action
A crucial aspect of these self-activating photosensitizers is their selectivity for cancer cells over healthy cells. Cytotoxicity assays have confirmed this selectivity. Brominated coelenterazine analogs like Br-Cla and its derivatives have shown significant anticancer activity toward breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.govnih.gov In contrast, these compounds induced no toxicity in non-cancerous epithelial cell lines (MCF-10A) within the same concentration range, supporting their intrinsic tumor-selectivity. nih.govmdpi.com
The magnitude of the anticancer effect is dependent on both the specific brominated analog and the tumor type. For instance, some derivatives showed moderate activity against neuroblastoma but limited efficacy toward colon cancer cell lines. nih.gov The cytotoxic activity has been shown in some cases to be superior to standard reference drugs used for those cancers. sciforum.netnih.gov Further investigation into the mode of action for a related brominated compound, Br-Clm, revealed that it triggers cancer cell death via apoptosis. nih.gov
| Compound | Breast Cancer (MCF-7) | Prostate Cancer (PC-3) | Non-Cancerous Breast (MCF-10A) |
|---|---|---|---|
| Br-Cla | 21.6 | 24.3 | No toxicity observed |
| Clz-1 | 12.18 ± 0.06 (72h) | 12.11 ± 0.15 (24h) | No toxicity observed |
| Clz-2 | 3.00 ± 0.08 (72h) | 1.647 ± 0.366 (24h) | No toxicity observed |
| Clz-3 | 49.59 (72h) | 3.949 ± 0.362 (24h) | No toxicity observed |
Note: Incubation times varied between cell lines to achieve optimal effect, as reported in the source material.
Biosynthesis and Evolutionary Aspects of Coelenterazine Contextual Research for Analogs
Identification of Natural Coelenterazine (B1669285) Producers
The widespread use of coelenterazine across numerous marine taxa has long prompted questions about whether these organisms synthesize it endogenously or acquire it from their environment. Research has revealed a fascinating dichotomy: some species possess the machinery for de novo synthesis, while many others rely on dietary intake.
Evidence for De Novo Biosynthesis in Marine Organisms
Direct evidence for the endogenous production of coelenterazine has been established in a select group of marine organisms. Ctenophores (comb jellies) have emerged as significant producers and suppliers of coelenterazine within marine ecosystems researchgate.netnih.govresearchgate.netnih.govplos.orgmbari.orgresearchgate.netnsf.gov. Studies involving cultured ctenophores, maintained on a coelenterazine-free diet, have detected the presence of the substrate, and some lineages have maintained their bioluminescent capabilities over multiple generations nih.govresearchgate.netnih.govnsf.govresearchgate.net.
Furthermore, the decapod shrimp Systellaspis debilis has provided compelling evidence for de novo coelenterazine biosynthesis. Research tracking coelenterazine content during the developmental stages of its eggs revealed a significant increase, demonstrating the organism's capacity to synthesize the luciferin (B1168401) internally cambridge.orgcambridge.org. Similarly, the copepod Metridia pacifica has also been identified as a producer of coelenterazine nih.gov.
Distinction Between Endogenous Production and Dietary Acquisition
In contrast to these producers, a substantial number of marine organisms that utilize coelenterazine for bioluminescence are unable to synthesize it themselves. Instead, they depend on acquiring it through their diet, often from organisms higher up in the food web that do produce it wikipedia.orgresearchgate.netresearchgate.netpreprints.orgpsu.edunih.gov.
For instance, the well-known bioluminescent jellyfish Aequorea victoria does not produce coelenterazine endogenously but assimilates it by consuming smaller prey, such as crustaceans and copepods wikipedia.orgresearchgate.net. Similarly, the brittle star Amphiura filiformis loses its luminescence when deprived of an external supply of coelenterazine and does not appear to produce storage forms of the molecule, indicating a reliance on dietary acquisition researchgate.netnih.gov. This trophic transfer is a crucial mechanism for distributing coelenterazine throughout marine ecosystems preprints.orgpsu.edu.
Table 1: Coelenterazine Production Status in Marine Organisms
| Organism Example | Phylum | Coelenterazine Production Status | Primary Acquisition Method |
| Ctenophores (e.g., Mnemiopsis leidyi) | Ctenophora | De Novo Producer | Endogenous Synthesis |
| Copepods (e.g., Metridia pacifica) | Arthropoda | De Novo Producer | Endogenous Synthesis |
| Shrimp (Systellaspis debilis) | Arthropoda | De Novo Producer | Endogenous Synthesis |
| Jellyfish (Aequorea victoria) | Cnidaria | Dietary Acquirer | Trophic Transfer |
| Brittle Star (Amphiura filiformis) | Echinodermata | Dietary Acquirer | Trophic Transfer |
| Shrimp (Gnathophausia ingens) | Arthropoda | Dietary Acquirer | Trophic Transfer |
Elucidation of Biosynthetic Pathways
While the presence of coelenterazine in many species is evident, the precise biochemical steps and enzymes involved in its synthesis remain an active area of research.
Current Understanding of Precursors and Enzymatic Steps
Current research indicates that the natural precursors for coelenterazine biosynthesis are the amino acids L-phenylalanine and two molecules of L-tyrosine plos.orgmbari.orgresearchgate.net. The prevailing hypothesis suggests that the pathway involves the cyclization and subsequent modification of a tripeptide formed from these amino acids, specifically Phe-Tyr-Tyr (FYY) plos.orgmbari.org.
In ctenophores, candidate enzymes for catalyzing these complex transformations include non-heme iron oxidases that share similarities with isopenicillin-N-synthase, enzymes known to be involved in heterocycle formation plos.orgmbari.org. Additionally, enzymes like coelenterazine sulfotransferase play a role in activating the storage form, coelenterazine sulfate, back into the active coelenterazine substrate for luminescence nih.gov.
Table 2: Proposed Components of Coelenterazine Biosynthesis
| Component Type | Identified/Proposed Molecules/Enzymes | Role in Biosynthesis | Source Organism Examples |
| Precursors | L-phenylalanine, L-tyrosine | Building blocks for the coelenterazine molecule | Copepods, Ctenophores |
| Intermediate | Phe-Tyr-Tyr (FYY) tripeptide | Proposed substrate for cyclization and modification | Ctenophores |
| Enzyme Class | Non-heme iron oxidases (e.g., Isopenicillin-N-synthase homologs) | Potential catalysts for heterocycle formation/cyclization | Ctenophores |
| Enzyme | Coelenterazine sulfotransferase (Luciferin sulfokinase) | Activates storage form (coelenterazine sulfate) | Renilla species |
Challenges in Identifying Full Biosynthetic Routes
Despite significant progress, the complete, step-by-step biosynthetic pathway for coelenterazine remains elusive plos.orgfrontiersin.org. The exact mechanisms by which the Phe-Tyr-Tyr tripeptide undergoes cyclization and modification into the complex imidazopyrazinone structure are not fully elucidated plos.orgmbari.orgresearchgate.net. Identifying and experimentally validating the specific enzymes responsible for each step presents a considerable challenge. Future research efforts, including gene knockout experiments and long-term in vitro culture studies, are crucial for definitively mapping the complete coelenterazine biosynthetic route researchgate.net.
Evolutionary Implications of Coelenterazine Ubiquity
The extensive distribution of coelenterazine across diverse marine phyla underscores its profound evolutionary significance. Its presence in organisms from radiolarians to fish points to a remarkable instance of convergent evolution, where unrelated lineages independently evolved to utilize the same bioluminescent substrate wikipedia.orgresearchgate.netpreprints.orgpsu.edufrontiersin.org.
This convergence is likely influenced by several factors. The ready availability of coelenterazine through the marine food web has allowed many organisms to gain bioluminescent capabilities via dietary acquisition, bypassing the need to evolve complex endogenous synthesis pathways preprints.orgpsu.edu. This trophic transfer strategy has been pivotal in the widespread adoption of coelenterazine-based bioluminescence.
Moreover, coelenterazine possesses inherent antioxidative properties, suggesting its initial biological role may have been the detoxification of reactive oxygen species researchgate.net. As marine life colonized deeper, less oxidative environments, the selective pressure for this antioxidative function may have decreased, allowing for a functional shift towards light emission. The evolution of diverse luciferase enzymes capable of utilizing this common coelenterazine substrate further facilitated its pervasive presence and the independent evolution of bioluminescence across numerous taxa preprints.orgnih.govfrontiersin.org. The identification of specific producers like ctenophores and copepods highlights their ecological importance as suppliers, enabling the bioluminescent capabilities of many other species through predator-prey interactions researchgate.netnih.govnih.gov.
Convergent Evolution of Bioluminescence Systems
Bioluminescence, the ability of organisms to produce light through a chemical reaction, is a remarkable example of convergent evolution, having arisen independently numerous times throughout the tree of life. Estimates suggest at least 40 to 94 independent origins of bioluminescence across diverse taxa nsf.govnih.govcambridge.orgresearchgate.net. Coelenterazine is a common thread among many of these disparate systems, functioning as the primary luciferin for a wide range of marine organisms, including cnidarians, ctenophores, crustaceans, mollusks, and fish nsf.govcambridge.orgresearchgate.netnih.govwikipedia.orgmdpi.combiorxiv.org.
The shared use of coelenterazine by organisms that evolved bioluminescence independently highlights convergent evolution at the biochemical level. While the luciferin substrate is conserved, the enzymes responsible for catalyzing the light-producing reaction—luciferases—are typically unique to each lineage, indicating that the proteins themselves evolved convergently nsf.govnih.govcambridge.org. This suggests that the chemical properties of coelenterazine made it a particularly advantageous substrate for the independent development of bioluminescent capabilities.
Interestingly, research suggests that the primary evolutionary role of coelenterazine might have initially been as an antioxidant, protecting organisms from reactive oxygen species. A functional shift towards light emission may have occurred as organisms colonized deeper, less oxidative marine environments where the need for antioxidant defense decreased, and the utility of light signaling became more pronounced nih.govbiologists.com. The proposed biosynthesis of coelenterazine involves amino acids, specifically phenylalanine and tyrosine, likely forming a tripeptide precursor referred to as "Phe-Tyr-Tyr" (FYY) nih.govwikipedia.orgmdpi.complos.org. However, the precise metabolic pathways for coelenterazine biosynthesis remain largely elusive for many species nih.govplos.org.
Role of Coelenterazine in Marine Food Webs
A significant aspect of coelenterazine's ecological role is its transfer through marine food webs. While some organisms, such as certain ctenophores (comb jellies), copepods (e.g., Metridia pacifica), and decapod shrimps, are known to synthesize coelenterazine endogenously researchgate.netnih.govwikipedia.orgbiorxiv.orgplos.orgoup.comantarctica.gov.auresearchgate.netresearchgate.net, a vast number of other bioluminescent species rely on dietary acquisition of this molecule researchgate.netwikipedia.orgbiorxiv.orgoup.comantarctica.gov.auresearchgate.netresearchgate.netresearchgate.netbiorxiv.org.
Organisms that produce coelenterazine, particularly copepods and ctenophores, act as crucial suppliers, effectively serving as "couriers" of this luminescent compound within the pelagic marine environment researchgate.netnih.govbiorxiv.orgoup.comantarctica.gov.auresearchgate.netresearchgate.net. For instance, many hydromedusae, like Aequorea, and various mesopelagic fish, such as myctophids (lanternfish), obtain coelenterazine by consuming these primary producers or other coelenterazine-bearing organisms wikipedia.orgbiorxiv.organtarctica.gov.auresearchgate.netbiorxiv.org. Similarly, lantern sharks (Etmopterus), which inhabit the twilight zones of the ocean, are believed to acquire coelenterazine through their diet of fish and crustaceans biorxiv.orgresearchgate.netbiorxiv.org.
Evidence also suggests that coelenterazine can be stored in various tissues, including the liver and digestive tract, often in stabilized forms like enol-sulfate and dehydrocoelenterazine, facilitating its later use for bioluminescence antarctica.gov.auresearchgate.net. Furthermore, some species may exhibit vertical transfer of coelenterazine from mother to offspring antarctica.gov.au.
The widespread distribution of coelenterazine through trophic interactions underscores its importance not only as a biochemical component but also as a link connecting different levels of the marine food web, enabling bioluminescent capabilities across diverse taxa.
Known Producers of Coelenterazine and Proposed Biosynthetic Precursors
| Organism Group | Known Producers | Proposed Biosynthetic Precursors | References |
| Ctenophores | Yes | Phenylalanine, Tyrosine (FYY peptide) | researchgate.netnih.govplos.orgresearchgate.netresearchgate.net |
| Copepods | Yes (e.g., Metridia pacifica) | Phenylalanine, Tyrosine | wikipedia.orgoup.comantarctica.gov.au |
| Decapod Shrimps | Yes | Not explicitly detailed in sources | researchgate.netwikipedia.org |
Examples of Organisms Acquiring Coelenterazine via Diet
| Organism Group | Examples / Phyla | Primary Dietary Sources of Coelenterazine | References |
| Hydromedusae | Aequorea | Crustaceans, Copepods | researchgate.netwikipedia.org |
| Mesopelagic Fish | Myctophidae (Lanternfish) | Luminous Copepods, Crustaceans, other coelenterazine bearers | biorxiv.organtarctica.gov.auresearchgate.netbiorxiv.org |
| Chondrichthyes | Lantern Sharks (Etmopterus) | Fishes, Crustaceans, Copepods | biorxiv.orgresearchgate.netbiorxiv.org |
| Echinoderms | Brittle Stars (Amphiura filiformis) | Organisms containing coelenterazine suppliers | researchgate.net |
Future Research Directions and Emerging Paradigms for Br Coelenterazine Analogs
Rational Design of Novel Analogs with Tailored Functionalities
The rational design of BR-Coelenterazine analogs represents a cornerstone of future research, focusing on precise chemical modifications to achieve specific performance enhancements. This approach leverages a deep understanding of the CTZ structure-activity relationship to engineer molecules with superior characteristics.
Strategies for Enhanced Optical Properties (Brightness, Wavelength Shifts)
A primary goal in designing new BR-Coelenterazine analogs is to augment their optical performance, specifically increasing luminescence intensity (brightness) and achieving tunable emission wavelengths. Research efforts are directed towards modifying the CTZ backbone, particularly at the C-2, C-5, C-6, and C-8 positions, to influence these properties nih.govnih.gov.
Quantum Yield and Brightness: Modifications such as bromination of the imidazopyrazinone scaffold have demonstrated superior luminescence in terms of total light output compared to natural coelenterazine (B1669285) and other commercial analogs in aprotic media mdpi.comresearchgate.net. For instance, the dibrominated analog (Br2-Cla) exhibited brighter luminescence than natural coelenterazine mdpi.com. Similarly, studies on fluorinated analogs have indicated that while the core mechanism remains similar, specific substitutions can influence chemiexcitation efficiency, potentially leading to brighter signals mdpi.com.
Wavelength Tuning: The functional group at the C-8 position of CTZ has been identified as a key factor for achieving red shifts in bioluminescence spectra mdpi.com. For example, replacing the benzyl (B1604629) group at the C-8 position with sulfur has been shown to extend π-electron conjugation, contributing to spectral shifts nih.gov. Furthermore, analogs with specific modifications at the C-6 position, such as the introduction of a benzyl group at C-2 and a phenyl or pyridyl group at C-6, have been effective in achieving red-shifted bioluminescence mdpi.com. The development of analogs like DeepBlueC (DBC), which lacks the hydroxyl group at C-2 and C-6 positions, allows for far blue-shifted emission, beneficial for resonance energy transfer systems mdpi.com.
Development of Analogs with Improved Specificity and Reactivity
Beyond optical properties, future research aims to develop BR-Coelenterazine analogs with enhanced specificity towards particular enzymes or biological targets and improved reactivity profiles.
Enzyme Specificity: The hydroxyl group at the C-2 position of CTZ is crucial for specific binding to certain luciferases, such as Renilla luciferase (RLuc) and ALucs, while its absence can confer specificity to other luciferases like RLuc8 mdpi.com. Research has also focused on identifying specific binding sites for serum albumins, with certain CTZ analogs exhibiting surprisingly specific optical signals upon binding to these proteins, showing diverse emission spectra ranging from 495 to 558 nm depending on the albumin species nih.govresearchgate.net.
Reactivity and Activation: Analogs are being designed for activatability by specific ions or reactive oxygen species (ROS) nih.gov. For example, halogenated coelenterazine analogs have shown potential as a basis for optimized probes for reactive oxygen species, with enhanced chemiluminescence triggered by superoxide (B77818) anion mdpi.comresearchgate.net. The development of caged coelenterazine probes, which are cleaved by specific enzymes (e.g., β-galactosidase) to release active coelenterazine, offers a strategy for targeted activation and reduced auto-oxidation scispace.com.
Integration with Advanced Bioanalytical and Imaging Platforms
The integration of novel BR-Coelenterazine analogs into advanced bioanalytical and imaging platforms is a significant area of future development. This includes their application in multiplex assays, high-throughput screening, and sophisticated imaging techniques.
Multiplex Assays: The development of CTZ analogs with distinct spectral properties and specificities has enabled the creation of multiplex quadruple assay systems. These systems allow for the simultaneous detection of multiple optical markers without cross-leakage, offering an efficient platform for specific and high-throughput imaging researchgate.net.
Advanced Imaging: Analogs like Cy5-CTZ, created by conjugating Cy5 dye to CTZ via an acetylene (B1199291) linker, enable through-bond energy transfer (TBET) and emit near-infrared (NIR)-shifted luminescence. These probes are optically stable, cell-permeable, and can emit NIR bioluminescence in animal cells, making them valuable for deep-tissue imaging nih.govmdpi.com. The development of CTZ analogs that are substrates for engineered luciferases with enhanced stability and light output is also crucial for robust in vivo imaging oup.comrscf.ru.
Exploration of Unconventional Mechanisms and Applications
Future research also extends to exploring mechanisms beyond traditional luciferase-catalyzed bioluminescence and discovering unconventional applications for BR-Coelenterazine analogs.
Enzyme-Independent Luminescence: Coelenterazine can also emit light through enzyme-independent oxidation, known as autoluminescence, which is enhanced by superoxide anion and peroxynitrite biotium.com. This property opens avenues for developing coelenterazine-based probes for sensing ROS in cellular and tissue environments mdpi.comresearchgate.netresearchgate.net.
Non-Bioluminescent Applications: While primarily known for bioluminescence, coelenterazine has also demonstrated antioxidant properties, suggesting potential applications in medicinal chemistry beyond its role as a light source illinois.edu. Further research may uncover novel therapeutic or diagnostic applications based on these properties.
Bridging Theoretical Predictions with Experimental Verification
A critical aspect of advancing BR-Coelenterazine analog development is the synergy between theoretical modeling and experimental validation. Computational approaches, including quantum mechanics, molecular mechanics, and molecular dynamics simulations, are vital for understanding structure-activity relationships and predicting the properties of novel analogs.
Predictive Modeling: Theoretical calculations can elucidate how substrate modifications affect protein conformation and π-π stacking interactions, which in turn influence charge transfer and luminescence activity nih.gov. For example, studies have used computational methods to understand why a phenyl ring addition to CTZ (v-CTZ) dramatically reduced luminescence activity in photoproteins, attributing it to enhanced π-π stacking interactions that weaken charge transfer nih.gov.
Experimental Validation: These theoretical predictions must be rigorously validated through experimental synthesis and characterization of the proposed analogs. This iterative process of prediction and verification accelerates the discovery of analogs with optimized properties. For instance, theoretical calculations predicting reduced luminescence for specific analogs were confirmed by experimental results nih.gov. Similarly, studies investigating fluorinated coelenterazine analogs combined experimental analysis with theoretical calculations to understand chemiexcitation mechanisms, revealing that while anionic intermediates are more efficient, neither electron nor charge transfer alone fully explains the observed efficiencies mdpi.comresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
